molecular formula C7H7ClO5 B1244749 3-Chloro-2-methylmaleylacetate

3-Chloro-2-methylmaleylacetate

Cat. No.: B1244749
M. Wt: 206.58 g/mol
InChI Key: YXWGPDFKFBYCFE-ZZXKWVIFSA-N
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Description

3-Chloro-2-methylmaleylacetate (C18310) is a critical intermediate in the microbial degradation pathways of aromatic hydrocarbons, particularly toluene and chlorinated toluenes. It is formed via enzymatic hydrolysis of 3-chloro-2-methyldienelactone by carboxymethylenebutenolidase (EC 3.1.1.45) during the breakdown of toluene derivatives . Structurally, it is identified as (2E)-3-chloro-2-methyl-4-oxohex-2-enedioic acid, featuring a chloro group at position 3, a methyl group at position 2, and a ketone moiety at position 4 . Its role as a metabolite highlights its importance in environmental bioremediation processes, particularly in bacterial strains like Cupriavidus spp. and Sphingobium yanoikuyae S72 .

Properties

Molecular Formula

C7H7ClO5

Molecular Weight

206.58 g/mol

IUPAC Name

(E)-3-chloro-2-methyl-4-oxohex-2-enedioic acid

InChI

InChI=1S/C7H7ClO5/c1-3(7(12)13)6(8)4(9)2-5(10)11/h2H2,1H3,(H,10,11)(H,12,13)/b6-3+

InChI Key

YXWGPDFKFBYCFE-ZZXKWVIFSA-N

Isomeric SMILES

C/C(=C(/C(=O)CC(=O)O)\Cl)/C(=O)O

Canonical SMILES

CC(=C(C(=O)CC(=O)O)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs of 3-Chloro-2-methylmaleylacetate, their substituent patterns, and roles in degradation pathways:

Compound Name Substituent Positions Molecular Formula Role in Pathway Associated Enzymes Source
3-Chloro-2-methylmaleylacetate Chloro (C3), Methyl (C2) C₇H₇ClO₅† Intermediate in toluene/chlorotoluene degradation Carboxymethylenebutenolidase , Dienelactone hydrolase
2-Chloro-5-methylmaleylacetate (C18305) Chloro (C2), Methyl (C5) C₇H₇ClO₅† Precursor to 3-Chloro-2-methylmaleylacetate in 2,4-dichlorotoluene pathway Maleylacetate reductase
3-Chloro-2-methyldienelactone (C18309) Chloro (C3), Methyl (C2) C₆H₅ClO₃ Substrate for dienelactone hydrolase; forms 3-Chloro-2-methylmaleylacetate Dienelactone hydrolase
3,5-Dichloro-2-methylmuconate (C18303) Chloro (C3, C5), Methyl (C2) C₇H₆Cl₂O₄ Branching point in chlorocatechol degradation; forms dienelactones Chloromuconate cycloisomerase

†Molecular formula inferred from IUPAC nomenclature and pathway context.

Key Findings:
  • Substituent Position Dictates Reactivity : The position of chloro and methyl groups determines enzymatic specificity. For example, 3-Chloro-2-methylmaleylacetate is hydrolyzed from its dienelactone precursor (C18309) via a dedicated hydrolase, whereas 2-Chloro-5-methylmaleylacetate follows a distinct reductase-mediated pathway .
  • Pathway Divergence: 3,5-Dichloro-2-methylmuconate (C18303) bifurcates into two branches: one leading to 2-Chloro-5-methylmaleylacetate and another to 3-Chloro-2-methylmaleylacetate, illustrating how substituent patterns influence metabolic routing .

Degradation Pathway Context

Toluene and Chlorotoluene Degradation :

  • 3-Chloro-2-methylmaleylacetate is generated during the degradation of methyl-substituted catechols. Its formation marks the cleavage of the aromatic ring, enabling further conversion into aliphatic intermediates like 2-methyl-3-oxoadipate .
  • In contrast, 2-Chloro-5-methylmaleylacetate arises in the 2,4-dichlorotoluene pathway, where its structural isomerism delays reduction steps compared to unchlorinated analogs .

Enzymatic Specificity :

  • Carboxymethylenebutenolidase (EC 3.1.1.45) exclusively targets chlorinated dienelactones, emphasizing the necessity of chloro groups for substrate recognition .
  • Chloromuconate cycloisomerases exhibit broader substrate tolerance, processing dichlorinated (e.g., C18303) and monochlorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-methylmaleylacetate
Reactant of Route 2
3-Chloro-2-methylmaleylacetate

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